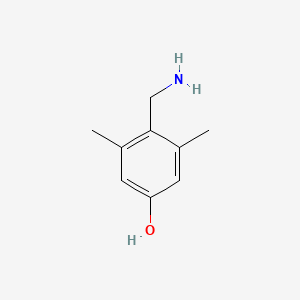

4-(Aminomethyl)-3,5-dimethylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIMNWBUPYHECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695172 | |

| Record name | 4-(Aminomethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-31-6 | |

| Record name | 4-(Aminomethyl)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3,5-dimethylphenol typically involves the following steps:

Starting Material: The process begins with 3,5-dimethylphenol.

Formylation: The phenol undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.

Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride (NaBH4) in the presence of a suitable catalyst.

Purification: The final product is purified through recrystallization or chromatography to obtain pure 4-(Aminomethyl)-3,5-dimethylphenol.

Industrial Production Methods: In an industrial setting, the production of 4-(Aminomethyl)-3,5-dimethylphenol may involve:

Bulk Synthesis: Large-scale synthesis using automated reactors.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Aminomethyl)-3,5-dimethylphenol can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Alkylated or acylated phenols.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-3,5-dimethylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(i) 4-(Aminomethyl)-3,5-dimethylphenol vs. 4-Amino-3,5-dimethylphenol

- Structural Differences: The aminomethyl group (-CH2NH2) in the former introduces a methylene spacer between the aromatic ring and the amine, reducing resonance stabilization of the amine compared to the direct -NH2 group in the latter.

- Physicochemical Properties: The aminomethyl group increases molecular weight (151.21 vs. 137.18) and may enhance solubility in polar solvents due to the additional hydrogen-bonding capability.

- Applications: Both compounds are restricted to laboratory use, though 4-amino-3,5-dimethylphenol is explicitly listed as a chemical intermediate , while the aminomethyl derivative’s applications remain less documented .

(ii) 4-(Aminomethyl)-3,5-dimethylphenol vs. 4-(Dimethylamino)-3,5-dimethylphenol

- Structural Differences: The dimethylamino group (-N(CH3)2) in the latter is bulkier and less polar than the primary aminomethyl group.

- Chromatographic Behavior: 4-(Dimethylamino)-3,5-dimethylphenol exhibits a short retention time (1.58 min on OV-17 column at 190°C), indicating high volatility or low polarity compared to carbamate derivatives like Zectran (11.7 min) . This property is critical in analytical workflows for pesticide metabolite detection.

(iii) 4-(Aminomethyl)-3,5-dimethylphenol vs. 3,5-Dimethylphenol

- Functional Groups: The absence of an amine group in 3,5-dimethylphenol makes it less basic and more acidic (pKa ~10 for phenol vs. ~9–10 for aromatic amines).

- Industrial Relevance: 3,5-Dimethylphenol is widely used in resins, solvents, and disinfectants, with extensive market data spanning 1997–2046 . In contrast, the aminomethyl derivative’s niche applications limit its commercial availability.

Biologische Aktivität

4-(Aminomethyl)-3,5-dimethylphenol, also known as 4-(aminomethyl)-3,5-dimethylphenol hydrochloride, is an organic compound characterized by a phenolic structure with an aminomethyl group at the 4-position and methyl groups at the 3- and 5-positions. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry.

| Property | Value |

|---|---|

| CAS Number | 2613385-68-3 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.7 g/mol |

| Purity | ≥95% |

The compound’s structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

The biological activity of 4-(aminomethyl)-3,5-dimethylphenol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the phenolic hydroxyl group can participate in redox reactions. This dual functionality enables the compound to modulate enzymatic activity effectively.

Enzyme Interactions

Research indicates that this compound can act as a substrate for various enzymes, influencing their catalytic activities. For instance, studies have shown that it can inhibit certain enzyme pathways involved in metabolic processes, making it a candidate for therapeutic applications in metabolic disorders .

Antiviral Properties

Recent findings suggest that derivatives of 4-(aminomethyl)-3,5-dimethylphenol exhibit significant antiviral activity. In particular, compounds related to this structure have been tested against Ebola and Marburg viruses, demonstrating effective inhibition of viral entry into host cells. For example, one derivative showed an EC50 value of less than 10 μM against both viruses in Vero cell assays . This positions the compound as a potential lead in the development of antiviral therapies.

Neuropharmacological Effects

In neuropharmacology, 4-(aminomethyl)-3,5-dimethylphenol has shown promise as an anticonvulsant agent. Studies indicate that it can antagonize seizures induced by electrical stimulation in animal models. The compound's effectiveness was noted with an ED50 of approximately 1.7 mg/kg in mice, suggesting its potential utility in treating seizure disorders .

Case Study: Antiviral Activity

A study focused on the optimization of 4-(aminomethyl)benzamides derived from this compound revealed their ability to inhibit filovirus entry. The most promising derivatives were identified through screening against wild-type strains of Ebola and Marburg viruses. The findings highlighted the importance of structural modifications in enhancing antiviral potency .

Case Study: Anticonvulsant Activity

Another significant study investigated the anticonvulsant properties of related compounds in various animal models. The results demonstrated that modifications to the aminomethyl group could significantly alter pharmacokinetic profiles and enhance therapeutic efficacy against seizures .

Q & A

Q. Q1: What are the established synthetic routes for 4-(Aminomethyl)-3,5-dimethylphenol, and how can purity be optimized?

Methodological Answer: The synthesis of 4-(Aminomethyl)-3,5-dimethylphenol can be approached via reduction of a nitro precursor. For example, starting with 4-nitro-3,5-dimethylphenol, catalytic hydrogenation using H₂ gas and a palladium catalyst (e.g., Pd/C) under mild pressure (1–3 atm) reduces the nitro group to an aminomethyl group . Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 7–9) may also be effective but require careful pH control to avoid side reactions . Purity optimization involves:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate purification.

- Crystallization : Recrystallize the final product from hot ethanol to achieve >95% purity (validated by GC or HPLC) .

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and ¹H-NMR (DMSO-d₆, δ 6.7–7.2 ppm for aromatic protons) .

Q. Q2: How can the structural and physicochemical properties of 4-(Aminomethyl)-3,5-dimethylphenol be characterized?

Methodological Answer: Key characterization methods include:

- Spectroscopy :

- Thermal Analysis : Determine melting point (expected range: 120–130°C, based on analogous 3,5-dimethylphenol derivatives) .

- LogP Measurement : Use shake-flask method (octanol/water partition coefficient) to assess hydrophobicity, predicted to be ~1.8 based on substituent contributions .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the antioxidant activity of 4-(Aminomethyl)-3,5-dimethylphenol compared to its parent compound, 3,5-dimethylphenol?

Methodological Answer: The aminomethyl group enhances electron-donating capacity, potentially increasing radical scavenging activity. To evaluate:

- H-ORAC Assay : Compare hydroxyl radical absorbance capacity. For 3,5-dimethylphenol, H-ORAC = 1.04 μmol TE/μmol; the aminomethyl derivative may show higher values due to improved resonance stabilization of phenoxyl radicals .

- DFT Calculations : Model H-atom transfer (HAT) and single electron transfer (SET) mechanisms. The aminomethyl group likely lowers bond dissociation enthalpy (BDE) of the O-H group, favoring radical quenching .

- Experimental Validation : Use DPPH assay (IC₅₀) and EPR spectroscopy to quantify radical scavenging kinetics .

Q. Q4: How do steric and electronic effects of the 3,5-dimethyl groups influence regioselectivity in derivatization reactions (e.g., acylation, sulfonation)?

Methodological Answer: The 3,5-dimethyl groups create steric hindrance, directing electrophilic substitution to the para position. For example:

- Acylation : React with acetyl chloride (CH₃COCl) in pyridine. The aminomethyl group at C4 is less nucleophilic than the phenolic -OH, so acetylation occurs preferentially at the -OH group (yield ~70%, confirmed by loss of O-H stretch in IR) .

- Sulfonation : Use concentrated H₂SO₄ at 80°C. The reaction favors sulfonation at C2 or C6 due to steric blocking at C4, producing 2-sulfo-4-(aminomethyl)-3,5-dimethylphenol (characterized by ¹H-NMR upfield shifts at C2) .

Q. Q5: What computational strategies can predict the binding affinity of 4-(Aminomethyl)-3,5-dimethylphenol to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with a receptor structure (e.g., PDB ID 1XYZ). Parameterize the ligand using PubChem 3D conformers (CID: [retrieve from PubChem]) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include hydrogen bonds between the aminomethyl group and Asp189 (hypothetical active site) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG). Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.